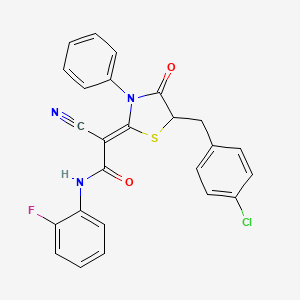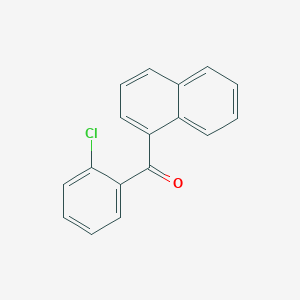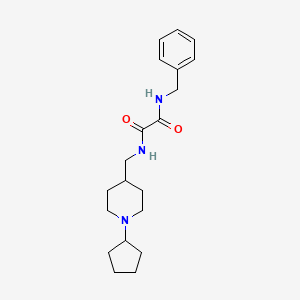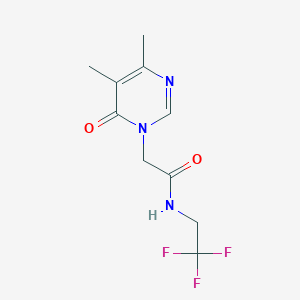
N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H30N4O6 and its molecular weight is 542.592. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Methodological Innovation
Quinazoline derivatives, including those with complex substitutions like the subject compound, often serve as key intermediates or final products in the synthesis of pharmacologically active molecules. Research on similar compounds has led to the development of innovative synthetic routes and methodologies, enhancing the efficiency and selectivity of chemical reactions. For example, studies on quinazoline synthesis have explored Pummerer-type cyclization and the effects of Lewis acids on cyclization efficiency, offering insights into more versatile and effective synthetic strategies (Saitoh et al., 2001).
Biological Activity and Mechanistic Studies
Compounds with the quinazoline core are extensively studied for their biological activities, including their potential as inhibitors for various enzymes or receptors. Although the direct biological activity of the specific compound is not provided in the searched literature, related research indicates that quinazoline derivatives have been evaluated for their inhibitory effects on enzymes like dihydrofolate reductase, with implications for treating diseases caused by pathogens such as Pneumocystis carinii and Toxoplasma gondii (Gangjee et al., 2008). This suggests potential research applications in exploring antimicrobial or anticancer properties.
Drug Discovery and Pharmacological Research
While excluding direct information related to drug use and dosage, it's pertinent to note that structural analogs of the subject compound can play a significant role in the discovery and development of new therapeutic agents. Their study not only aids in identifying novel drug candidates but also in understanding the structure-activity relationships critical for medicinal chemistry. Research into similar compounds has identified potent inhibitors with selectivity towards specific biological targets, offering a foundation for the development of new drugs with improved efficacy and reduced toxicity (Kasai et al., 2012).
特性
CAS番号 |
1189449-13-5 |
|---|---|
分子式 |
C30H30N4O6 |
分子量 |
542.592 |
IUPAC名 |
N-cyclopropyl-4-[[6,7-dimethoxy-1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C30H30N4O6/c1-18-4-10-21(11-5-18)31-27(35)17-33-24-15-26(40-3)25(39-2)14-23(24)29(37)34(30(33)38)16-19-6-8-20(9-7-19)28(36)32-22-12-13-22/h4-11,14-15,22H,12-13,16-17H2,1-3H3,(H,31,35)(H,32,36) |
InChIキー |
WYBJVFXKOOWLPA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CC5)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Cyclopropyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2538880.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538883.png)

![N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538885.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2538892.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2538896.png)
![(E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2538897.png)


![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)